![molecular formula C20H16Cl2N2OS B2821564 2-[(2,6-Dichlorobenzyl)sulfanyl]-4-(4-methoxystyryl)pyrimidine CAS No. 339278-39-6](/img/structure/B2821564.png)
2-[(2,6-Dichlorobenzyl)sulfanyl]-4-(4-methoxystyryl)pyrimidine
Beschreibung
2-[(2,6-Dichlorobenzyl)sulfanyl]-4-(4-methoxystyryl)pyrimidine is a pyrimidine derivative featuring a 2,6-dichlorobenzylsulfanyl group at the 2-position and a 4-methoxystyryl substituent at the 4-position. The compound’s structure combines electron-withdrawing chlorine atoms and a sulfanyl linker, which may enhance its stability and binding affinity in biological systems.
Eigenschaften
IUPAC Name |
2-[(2,6-dichlorophenyl)methylsulfanyl]-4-[(E)-2-(4-methoxyphenyl)ethenyl]pyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N2OS/c1-25-16-9-6-14(7-10-16)5-8-15-11-12-23-20(24-15)26-13-17-18(21)3-2-4-19(17)22/h2-12H,13H2,1H3/b8-5+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMOFKNZDGIOMFU-VMPITWQZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=NC(=NC=C2)SCC3=C(C=CC=C3Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C2=NC(=NC=C2)SCC3=C(C=CC=C3Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2,6-Dichlorobenzyl)sulfanyl]-4-(4-methoxystyryl)pyrimidine typically involves multiple steps, starting with the preparation of the dichlorobenzyl sulfanyl group and the methoxystyryl moiety. These components are then coupled to the pyrimidine ring through a series of reactions, including nucleophilic substitution and cross-coupling reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process, making it suitable for commercial production.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and functional groups to achieve desired properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different chemical and physical properties, making them suitable for various applications.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies have highlighted the efficacy of pyrimidine derivatives, including 2-[(2,6-Dichlorobenzyl)sulfanyl]-4-(4-methoxystyryl)pyrimidine, in targeting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, compounds similar to this pyrimidine derivative have been shown to act as dual inhibitors of CDK2 and CDK9, leading to significant antiproliferative effects in various cancer cell lines. The compound demonstrated an IC50 value of 0.004 μM for CDK2 and 0.009 μM for CDK9, indicating its high potency compared to existing treatments .
The mechanism of action involves the induction of G2/M cell cycle arrest and apoptosis in cancer cells, which is mediated by the modulation of apoptosis-related protein expression. In vivo studies further confirmed its efficacy in xenograft models without significant toxicity, suggesting a promising therapeutic avenue for cancer treatment .
Antiviral Properties
In addition to its anticancer applications, there is emerging evidence that pyrimidine derivatives exhibit antiviral activity. Compounds related to this compound have been evaluated for their cytotoxic effects against viruses such as HSV-1 and HIV-1. Molecular docking studies indicated favorable binding affinities to viral proteins, suggesting that such compounds could serve as potential antiviral agents .
Case Studies
Wirkmechanismus
The mechanism by which 2-[(2,6-Dichlorobenzyl)sulfanyl]-4-(4-methoxystyryl)pyrimidine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes. The exact mechanism of action can vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural and Functional Differences
The compound is part of a broader family of pyrimidine derivatives with variations in substituents at the 4- and 5-positions. Key analogs include:
Crystallographic and Structural Validation
Crystal structures of related compounds (e.g., ) were likely refined using SHELXL (), a program critical for validating bond lengths, angles, and torsional conformations. The target compound’s styryl group may adopt a planar conformation due to conjugation, whereas phenoxy analogs () might exhibit restricted rotation around the ether linkage .
Biologische Aktivität
2-[(2,6-Dichlorobenzyl)sulfanyl]-4-(4-methoxystyryl)pyrimidine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The compound has the following structure:
- Chemical Formula : CHClNS
- CAS Number : 339278-39-6
Research indicates that this compound may exhibit various biological activities through several mechanisms:
- Antiviral Activity : The compound has shown promise as an antiviral agent. In vitro studies suggest it inhibits viral replication by interfering with the viral life cycle, potentially through modulation of host cell pathways .
- Antitumor Properties : Preliminary studies have indicated that this compound can induce apoptosis in cancer cells. This effect is likely mediated through the activation of caspases and the disruption of mitochondrial membrane potential .
- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, possibly by inhibiting the production of pro-inflammatory cytokines and modulating signaling pathways associated with inflammation .
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antiviral | Inhibition of viral replication | |
Antitumor | Induction of apoptosis in cancer cells | |
Anti-inflammatory | Reduction in pro-inflammatory cytokines |
Case Studies
- Antiviral Efficacy : A study conducted on the antiviral effects of this compound demonstrated significant inhibition of viral replication in cell cultures infected with influenza virus. The mechanism was attributed to the interference with viral entry and replication processes .
- Cancer Research : In a preliminary animal study, administration of the compound resulted in a notable reduction in tumor size and weight compared to control groups. Histological analysis revealed increased apoptosis within tumor tissues, suggesting its potential as a therapeutic agent in oncology .
- Inflammation Models : In models of acute inflammation, treatment with this compound led to a marked decrease in edema and pain response, indicating its potential utility in treating inflammatory diseases .
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-[(2,6-Dichlorobenzyl)sulfanyl]-4-(4-methoxystyryl)pyrimidine?
The synthesis typically involves multi-step nucleophilic substitution reactions and coupling strategies. Key steps include:
- Introduction of sulfanyl groups via reaction of chlorobenzyl thiols with halogenated pyrimidine precursors under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .
- Styryl group incorporation through Heck coupling or Wittig reactions, using 4-methoxystyrene derivatives and palladium catalysts .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the target compound.
Basic: How can structural integrity and purity be confirmed for this compound?
Spectroscopic and chromatographic methods are critical:
- NMR (¹H/¹³C) : Confirm substitution patterns (e.g., pyrimidine C4 styryl protons at δ 6.8–7.2 ppm; dichlorobenzyl sulfanyl protons at δ 4.5–5.0 ppm) .
- HPLC-MS : Assess purity (>95%) and molecular weight (e.g., [M+H]⁺ at m/z 456.3) .
- X-ray crystallography (if crystals are obtainable) resolves stereochemical ambiguities, as demonstrated in related pyrimidine derivatives .
Basic: What preliminary biological activities have been reported for structurally analogous compounds?
Similar compounds exhibit:
- Antimicrobial activity : Sulfanyl groups disrupt microbial membranes, with MIC values ≤8 µg/mL against S. aureus and E. coli .
- Anticancer potential : Pyrimidine derivatives inhibit kinase pathways (e.g., EGFR IC₅₀ ~0.5 µM) .
- Neuroprotective effects : Modulation of oxidative stress pathways in neuronal cell models .
Advanced: What reaction mechanisms govern the compound’s stability under oxidative or reductive conditions?
- Oxidation : Sulfanyl (-S-) groups convert to sulfoxides (-SO-) or sulfones (-SO₂-) with H₂O₂ or mCPBA, altering bioactivity .
- Reduction : Pyrimidine ring hydrogenation may occur under H₂/Pd-C, forming dihydro derivatives .
- Substitution : Chlorine atoms on benzyl groups undergo SNAr reactions with nucleophiles (e.g., amines, thiols) .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Discrepancies may arise from:
- Structural impurities : Validate purity via HPLC and elemental analysis before bioassays .
- Assay variability : Standardize protocols (e.g., ATP-based viability assays vs. colony counting for antimicrobial tests) .
- Comparative studies : Benchmark against reference compounds (e.g., ciprofloxacin for antimicrobial studies) to contextualize potency .
Advanced: How do structural modifications influence the compound’s bioactivity?
Key structure-activity relationships (SARs) :
Modification | Impact | Example |
---|---|---|
Dichlorobenzyl group | Enhances lipophilicity and membrane penetration | Replacement with methyl reduces IC₅₀ by 50% |
4-Methoxystyryl moiety | Improves π-π stacking with kinase active sites | De-methoxy analogs lose EGFR inhibition |
Sulfanyl linker | Critical for redox-mediated interactions | Oxidation to sulfone abolishes activity |
Advanced: What experimental strategies optimize stability in biological assays?
- pH control : Use buffered solutions (PBS, pH 7.4) to prevent sulfanyl group hydrolysis .
- Light-sensitive storage : Protect from UV degradation by storing in amber vials at -20°C .
- Co-solvents : Employ DMSO (≤1% v/v) to maintain solubility without inducing cytotoxicity .
Advanced: How can computational modeling guide derivative design?
- Docking studies : Identify binding poses in kinase pockets (e.g., EGFR, PDB: 1M17) using AutoDock Vina .
- QSAR models : Predict logP and polar surface area to balance solubility and bioavailability .
- MD simulations : Assess conformational stability of the styryl group in aqueous environments .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.